Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXHQOEZADSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic structure is constructed via intramolecular cyclization of a linear precursor. A representative route begins with (2S,3R)-piperidine-2,3-dicarboxylate, which undergoes acid-catalyzed cyclization in toluene at 70–100°C. Hydrochloric acid (6 M) under reflux facilitates the elimination of water, forming the pyrrolo[3,4-c]pyridine core.
Critical steps :
Alternative Routes Using Chiral Auxiliaries
Chiral auxiliaries such as (R)-proline derivatives induce asymmetry during cyclization. For example, reacting 4-methoxy-6-methylpyrrolo[3,4-c]pyridine-1,3-dione with 1,2-dibromoethane in DMF at 80°C yields the bicyclic intermediate, which is subsequently reduced with LiAlH₄ and salified with HCl gas.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Toluene or DMF | Maximizes cyclization efficiency |
| Temperature | 70–100°C | Accelerates ring closure |
| Acid Concentration | 6 M HCl | Ensures complete protonation |
Elevated temperatures (>100°C) promote side reactions, while polar aprotic solvents like DMF enhance solubility of intermediates.
Catalytic Asymmetric Synthesis
Transition metal catalysts, such as Rh(I) complexes with BINAP ligands, enable asymmetric hydrogenation of enamine precursors. This approach achieves 98% ee but requires stringent anhydrous conditions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a Chiralpak AD-H column confirms enantiomeric purity (>99.5%). Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.
Industrial Scalability and Challenges
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times from 12 hours to 2 hours for the cyclization step.
Byproduct Management
| Byproduct | Mitigation Strategy |
|---|---|
| Racemized isomers | Lower reaction temperatures (<80°C) |
| Polymerized species | Use of radical inhibitors (e.g., BHT) |
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride serves as a versatile building block in organic synthesis, allowing the creation of more complex molecular architectures.
- Reactivity Profile : The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution, making it useful for synthesizing derivatives with tailored properties.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Antiviral Effects : Some studies have shown that certain derivatives can inhibit viral replication, particularly against HIV-1, indicating promise in antiviral drug development .
- Analgesic and Sedative Properties : Investigations into the pharmacological effects reveal potential analgesic and sedative activities, relevant for pain management and anxiety disorders .
- Anti-inflammatory Effects : The compound's interaction with histamine receptors suggests applications in treating inflammatory conditions such as asthma and allergic rhinitis.
Medicine
- Therapeutic Potential : Ongoing research explores the therapeutic effects of this compound on various diseases, particularly those affecting the nervous and immune systems. Its mechanism of action often involves modulation of enzyme activity or receptor interactions.
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, antiviral | |
| Derivative X | Moderate cytotoxicity against ovarian cancer cells | |
| Derivative Y | Analgesic effects |
Antiviral Activity Study
A study assessed the antiviral properties of octahydro-1H-pyrrolo[3,4-c]pyridine derivatives against HIV-1. Results indicated that specific modifications to the structure enhanced efficacy against viral replication while maintaining low toxicity to host cells.
Anti-inflammatory Research
Research focused on the anti-inflammatory potential of this compound revealed its ability to inhibit histamine H4 receptors. This inhibition correlated with reduced inflammation markers in preclinical models of allergic responses.
Mechanism of Action
The mechanism by which Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Octahydro-1H-pyrrolo[3,4-b]pyridine
This structural isomer shares the same bicyclic pyrrolopyridine core but differs in the ring fusion position ([3,4-b] vs. [3,4-c]). With the molecular formula C₇H₁₄N₂ (average mass: 126.20 g/mol), it lacks the dihydrochloride salt, resulting in distinct physicochemical properties such as lower solubility in polar solvents compared to the dihydrochloride form. This isomer is primarily utilized in organic synthesis and as a ligand in catalysis .
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)
HPPT is a fluorescent derivative of the pyrrolo[3,4-c]pyridine scaffold. Unlike the dihydrochloride form, HPPT features hydroxyl and trione substituents, which confer strong fluorescence with a large Stokes shift (Δλ ≈ 100 nm) and high photostability.
Pyrano[3,4-c]pyridine-Triazole Hybrids
These hybrids integrate a pyrano[3,4-c]pyridine core with a 1,2,3-triazole unit, synthesized via Cu-catalyzed azide-alkyne click reactions. They exhibit notable anticonvulsant activity, antagonizing pentylenetetrazole (PTZ)-induced seizures and demonstrating sedative effects. The methyl-substituted derivatives show enhanced bioactivity, validated by molecular docking studies .
Comparative Data Table
Research Findings and Implications
Photophysical vs. Pharmacological Focus
- The dihydrochloride form is primarily a synthetic intermediate, while HPPT and pyrano-triazole hybrids are tailored for specialized applications (fluorescence or neuroactivity). For instance, HPPT’s quantum yield and photostability make it superior for optical applications compared to the non-fluorescent dihydrochloride .
- Pyrano-triazole hybrids outperform the dihydrochloride in bioactivity, with methyl-substituted derivatives showing 80% inhibition of PTZ-induced seizures at 50 mg/kg doses .
Structural Determinants of Function
- The dihydrochloride’s ionic nature enhances solubility but limits membrane permeability, restricting direct therapeutic use. In contrast, neutral analogs like HPPT or lipophilic hybrids exhibit better tissue penetration .
- Ring fusion ([3,4-b] vs. [3,4-c]) alters electronic distribution, as seen in HPPT’s anisotropic fluorescence versus the inert optical properties of the [3,4-b] isomer .
Biological Activity
Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Overview
The compound features a pyrrolo[3,4-c]pyridine core, which is known for its versatile biological activity. The structural characteristics of this compound allow it to interact with various biological targets, influencing numerous physiological pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting potential use in treating infections .
- Antiviral Effects : Some derivatives have demonstrated activity against viral replication, particularly in the context of HIV-1 .
- Analgesic and Sedative Effects : The compound has been explored for its potential as an analgesic and sedative agent, making it relevant in pain management and anxiety disorders .
- Anti-inflammatory Activity : Its interaction with histamine receptors indicates possible applications in treating inflammatory conditions such as asthma and allergic rhinitis .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Histamine H4 Receptor : This receptor plays a crucial role in immune response and inflammation. Compounds targeting this receptor may provide therapeutic benefits in allergic conditions and other inflammatory diseases .
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses. This mechanism is significant in the context of cancer therapy and metabolic disorders .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antiviral Activity Study :
- Anti-inflammatory Research :
Comparative Analysis of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, and how can intermediates be optimized for yield?
Methodological Answer: Key synthetic strategies include:
- Cyclization reactions : Utilize intermediates like cyano-substituted precursors for one-step conversion to pyrrolidine structures. For example, refluxing with chloranil in xylene followed by NaOH treatment and recrystallization from methanol (applied in structurally similar syntheses) .
- Stereochemical control : Use chiral catalysts or resolved starting materials to ensure the desired (3aS,7aR) configuration, critical for biological activity .
- Purification : Optimize yield via column chromatography or recrystallization, monitoring purity by HPLC (>98%) .
Q. How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- X-ray crystallography : Definitive confirmation of the (3aS,7aR) configuration .
- NMR spectroscopy : Use NOESY to detect spatial proximity of protons in the bicyclic system .
- Chiral HPLC : Validate enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of pyrrolo[3,4-c]pyridine derivatives be resolved?
Methodological Answer:
- Orthogonal assays : Compare results across biochemical (e.g., integrase inhibition ) and cellular (e.g., cytopathic effect assays ) models to rule out assay-specific artifacts.
- Purity verification : Ensure compounds are >95% pure via HPLC and mass spectrometry to exclude impurity-driven effects .
- Structural analogs : Test derivatives with systematic substitutions (e.g., halogenation at the 3-position) to identify activity trends .
Q. What strategies are effective in improving the metabolic stability of pyrrolo[3,4-c]pyridine-based compounds?
Methodological Answer:
- Electron-withdrawing substituents : Introduce groups like fluoro or chloro at the 4-position to reduce CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., hydroxyls) with ester linkages to enhance oral bioavailability .
- Physicochemical optimization : Adjust logP values (target ~2–3) to balance membrane permeability and solubility, guided by QSAR models .
Q. How to design structure-activity relationship (SAR) studies for pyrrolo[3,4-c]pyridine derivatives targeting neurological disorders?
Methodological Answer:
- Core modifications : Synthesize analogs with substitutions at positions 1, 3, and 5 to assess effects on receptor binding (e.g., serotonin or dopamine receptors) .
- In vitro screening : Use primary neuronal cultures or transfected HEK293 cells expressing target receptors to measure IC₅₀ values .
- In vivo validation : Test lead compounds in rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
